N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide
Beschreibung
This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a benzo[d]thiazole-2-carboxamide moiety.
Eigenschaften
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c23-14(15-21-12-5-1-2-6-13(12)24-15)17-7-3-4-11-8-18-16-19-10-20-22(16)9-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHASCXEQJAEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s structural features, which allow it to bind to the active site of CDK2, preventing the kinase from phosphorylating its substrates. This interaction results in the disruption of the cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption leads to cell cycle arrest, preventing the cells from proliferating. The compound’s action on CDK2 also impacts the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cell lines. Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells. The compound induces cell apoptosis and G2/M phase arrest, and it regulates cell cycle-related and apoptosis-related proteins in these cells.
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds.
Cellular Effects
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide is complex and involves a variety of interactions at the molecular level. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Biologische Aktivität
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazolo-pyrimidine moiety linked to a benzo[d]thiazole structure, which contributes to its unique pharmacological properties. The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, facilitating the formation of the triazolopyrimidine core.
The primary target for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which is crucial for cell cycle regulation. Additionally, it affects the ERK signaling pathway , leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This modulation of signaling pathways suggests its potential as an anticancer agent .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| A549 | 12.5 | Lung cancer |
| MCF-7 | 10.0 | Breast cancer |
| U87 MG | 8.5 | Glioblastoma |
The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in studies involving human cancer cell lines .
Neuroprotective Effects
The triazolo-pyrimidine derivatives have shown neuroprotective activities in vitro. One study highlighted that compounds with similar structural features could significantly reduce neuronal injury in models of neurodegenerative diseases . The neuroprotective mechanism is believed to involve the modulation of oxidative stress and inflammation pathways.
Antimicrobial Activity
Preliminary studies suggest that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide may possess antimicrobial properties against various bacterial strains. Its effectiveness was assessed through disc diffusion and minimum inhibitory concentration (MIC) assays against pathogens like Staphylococcus aureus and Escherichia coli.
Case Studies
-
Anticancer Study in A549 Cells :
- In a controlled laboratory setting, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide was tested on A549 lung cancer cells.
- The results indicated a dose-dependent decrease in cell viability with an IC50 value of 12.5 μM.
- Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
-
Neuroprotection in SH-SY5Y Cells :
- The compound was evaluated for its neuroprotective effects against oxidative stress induced by hydrogen peroxide.
- Results demonstrated significant protection against cell death and reduced levels of reactive oxygen species (ROS), indicating potential for treating neurodegenerative conditions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Modifications and Substituent Effects
The triazolo-pyrimidine scaffold is a common feature in medicinal and agrochemical research. Key comparisons include:
Key Observations :
- Substituent-Driven Activity : The benzo[d]thiazole group in the target compound may enhance binding to thiol-containing enzymes (e.g., cysteine proteases) compared to the difluoromethylpyridine in Compound 3, which prioritizes hydrophobic interactions .
- Agrochemical vs. Pharmacological : Tetrahydro-triazolo-pyrimidines (e.g., ) are often optimized for plant-system compatibility, whereas antimicrobial derivatives (e.g., ) favor polar substituents for membrane penetration.
Research Findings and Hypotheses
Potency and Selectivity
While quantitative data for the target compound is absent, structural parallels suggest:
- Enhanced Solubility : The propyl linker and benzothiazole group may improve water solubility over rigid analogs like Compound 3, which has a fluorophenyl group .
- Target Selectivity : The benzo[d]thiazole moiety could confer selectivity for bacterial or fungal targets over mammalian cells, as seen in similar antimicrobial agents .
Limitations and Opportunities
- Data Gaps: No published IC₅₀ or MIC values for the target compound limit direct comparisons.
- SAR Exploration : Future studies could modify the propyl linker length or introduce halogenation (e.g., fluorine) to optimize pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
